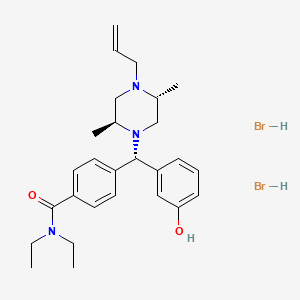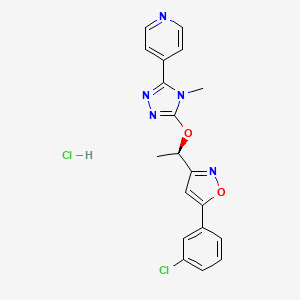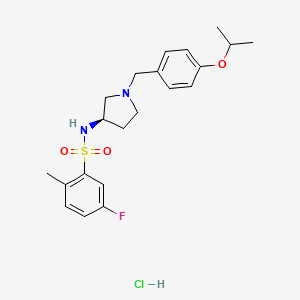
E3 ligase Ligand-Linker Conjugates 6
Vue d'ensemble
Description
E3 Ligase Ligand-Linker Conjugate 6 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugate 6 involves the combination of Thalidomide and a corresponding linker . The process of creating PROTACs involves assembling different linkers of various lengths and lipophilicities and two VHL ligands bearing different exit vectors for linker connection .Molecular Structure Analysis
E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . E3 Ligase Ligand-Linker Conjugate 6 is a part of this family and plays an essential role in catalyzing the ubiquitination process .Chemical Reactions Analysis
E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .Applications De Recherche Scientifique
E3 Ligase Ligand-Linker Conjugates 6: Scientific Research Applications
Targeted Protein Degradation: (S,R,S)-AHPC-PEG2-NH2 hydrochloride is primarily used in the development of PROTACs (proteolysis-targeting chimeras), which are designed to target specific proteins for degradation. This compound serves as a building block that recruits the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to label unwanted proteins for degradation by the proteasome .
Cancer Therapy: The ability to target specific proteins for degradation has significant implications for cancer therapy. By degrading oncogenic proteins, PROTACs can potentially halt the progression of cancer or even induce tumor regression .
Autoimmune Diseases and Inflammation: Similarly, in autoimmune diseases and inflammation, PROTACs can be used to degrade proteins that contribute to the pathogenesis of these conditions, offering a new avenue for treatment .
Drug Discovery and Development: This compound accelerates the discovery process of PROTACs by providing a versatile building block that can be linked to various target proteins, thus expanding the scope of drug discovery .
Study of Ubiquitin-Proteasome System: (S,R,S)-AHPC-PEG2-NH2 hydrochloride aids in the study of the ubiquitin-proteasome system by allowing researchers to selectively degrade proteins and observe the resulting effects on cellular processes .
Negative Control Studies: The active conformation (S,R,S) can be contrasted with its inactive derivative (S,S,S) to serve as a negative control in studies, helping to validate the specificity and efficacy of PROTACs .
Mécanisme D'action
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 6, also known as (S,R,S)-AHPC-PEG2-NH2 hydrochloride, is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent degradation of target proteins .
Mode of Action
E3 ligase Ligand-Linker Conjugates 6 serves as a ligand for the E3 ubiquitin ligase, specifically the CRBN protein . It recruits the CRBN protein, enabling the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of E3 ligase Ligand-Linker Conjugates 6 involves the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, regulating the degradation of over 80% of proteins . E3 ligases, like CRBN, are a crucial part of the UPS, providing regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to specific substrates, marking them for degradation .
Result of Action
The result of the action of E3 ligase Ligand-Linker Conjugates 6 is the degradation of the target protein . By recruiting the CRBN protein and forming PROTACs, it leads to the ubiquitination of the target protein . This marks the protein for degradation by the proteasome, a complex that breaks down proteins into smaller peptides . This process can regulate various biological processes and cellular responses .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHFUUVWFWJH-ZBXLSASTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















